

Finasteride-d9 chemical properties and synthesis

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Compound of Interest		
Compound Name:	Finasteride-d9	
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Finasteride-d9: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and synthesis of **Finasteride-d9**, an isotopically labeled version of Finasteride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Properties

Finasteride-d9 is a deuterated analog of Finasteride, a potent inhibitor of 5α -reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α -dihydrotestosterone.[1] The incorporation of nine deuterium atoms into the tert-butyl group provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Finasteride in biological samples.[2]

The key chemical and physical properties of **Finasteride-d9** are summarized in the table below.



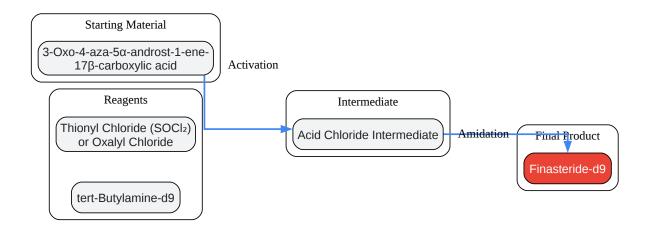
Property	Value	References
Chemical Name	N-(1,1-Dimethylethyl-d9)-3- oxo-4-aza-5α-androst-1-ene- 17β-carboxamide	[3]
Synonyms	MK-906-d9, Proscar-d9, Prostide-d9	[3][4]
CAS Number	1131342-85-2	[3][4]
Molecular Formula	C23H27D9N2O2	[3][5]
Molecular Weight	381.60 g/mol	[3][5]
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₉)	[2]
Appearance	White to off-white crystalline powder	[6]
Melting Point	~253 °C (for non-deuterated Finasteride)	[6]
Solubility	Soluble in chloroform, dimethyl sulfoxide (DMSO), ethanol, and methanol. Very slightly soluble in water.	[6][7]
Storage	Store at room temperature.	[6]

Synthesis of Finasteride-d9

The synthesis of **Finasteride-d9** involves the coupling of a suitable steroid precursor with a deuterated tert-butylamine. A plausible synthetic route, adapted from established methods for the synthesis of Finasteride, is outlined below. The key step is the amidation of the 17β -carboxylic acid derivative of the 4-aza-5 α -androst-1-ene-3-one steroid core with tert-butylamine-d9.

Proposed Synthetic Pathway





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Caption: Proposed synthesis of Finasteride-d9.

Experimental Protocol: Synthesis of Finasteride-d9

This protocol is a proposed method based on analogous syntheses of Finasteride.

Step 1: Activation of the Carboxylic Acid

- To a solution of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
- Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride intermediate.

Step 2: Amidation with tert-Butylamine-d9



- Dissolve the crude acid chloride intermediate in a fresh portion of aprotic solvent.
- Cool the solution to 0 °C and add a solution of tert-butylamine-d9 in the same solvent dropwise.
- Allow the reaction to proceed at room temperature for 12-24 hours.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford Finasteride-d9.

Experimental Protocols for Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and isotopic labeling of **Finasteride-d9**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of Finasteride-d9 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in an NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - For ¹H NMR, the characteristic signals for the tert-butyl protons will be absent.
 - For ¹³C NMR, the signal corresponding to the quaternary carbon of the tert-butyl group will be a septet due to coupling with deuterium, and the signals for the methyl carbons will be significantly broadened and reduced in intensity. A known ¹³C NMR spectrum of d9-



Finasteride in CDCI₃ shows characteristic peaks at δ =C-20: 172.29, C-3: 167.09, C-1: 151.71, and C-2: 122.30 ppm.[8]

Data Analysis: Compare the obtained spectra with known spectra of Finasteride and
 Finasteride-d9 to confirm the structure and the successful incorporation of deuterium.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To determine the purity of **Finasteride-d9** and to use it as an internal standard for the quantification of Finasteride.

Methodology:

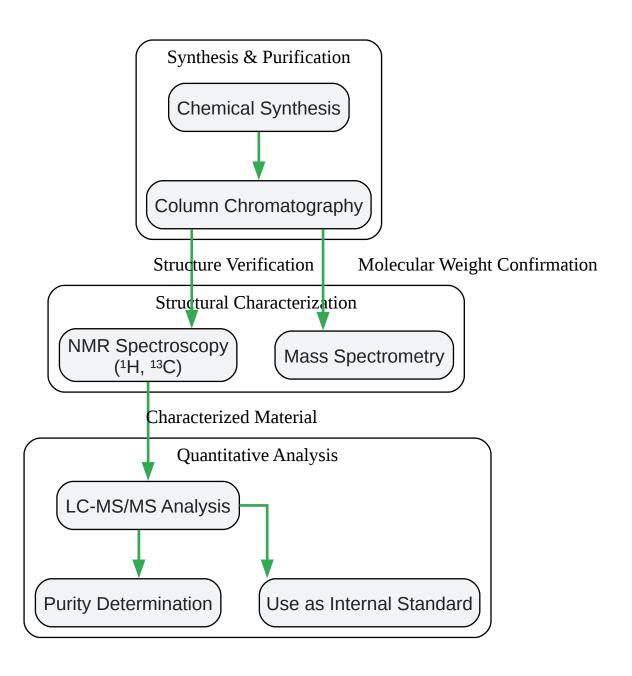
- Sample Preparation: Prepare a stock solution of **Finasteride-d9** in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare a series of working solutions by serial dilution.
- Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
- Chromatographic Conditions (Example):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 μm).
 - Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometric Conditions (Example):
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
 - Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion. For Finasteride-d9, a possible transition is m/z 381.6 → [product ion]. For non-deuterated Finasteride, the transition is m/z 373.3 → [product ion].[2]



• Data Analysis: Analyze the data using appropriate software to determine the retention time, peak area, and mass-to-charge ratio, confirming the identity and purity of the compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of **Finasteride-d9**.



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Caption: General experimental workflow for **Finasteride-d9**.



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